2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis and biological evaluation of compounds bearing the oxadiazole ring, which is structurally similar to the target compound. For instance, Bock et al. (1986) synthesized pyrazinyl-1,2,4-oxadiazoles, evaluating their diuretic and saluretic activities in rats and dogs, showcasing a methodological approach that could be applicable to the synthesis and biological evaluation of the target compound (Bock, Smith, Blaine, & Cragoe, 1986). Similarly, Milczarska et al. (2012) explored the synthesis of derivatives involving amino-pyrazin-2-hydrazide, yielding various heterocycles including oxadiazoles, highlighting the synthetic versatility of compounds related to the target molecule (Milczarska, Gobis, Foks, Golunski, & Sowiński, 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of pyrazolyl oxadiazoles have been preliminarily screened, with certain derivatives showing high activity. Padmavathi et al. (2010) synthesized pyrazolyl oxadiazoles from arylsulfonylacetic acid methyl ester, discovering compounds with significant antimicrobial properties (Padmavathi, Reddy, Reddy, & Payani, 2010). This underscores the relevance of the oxadiazole ring in developing antimicrobial agents, suggesting similar potential applications for the target compound.
Catalytic and Synthetic Applications
Compounds containing oxadiazole and related heterocyclic structures have also been investigated for their catalytic applications. Bumagin et al. (2018) synthesized compounds including oxadiazoles that were utilized as ligands in palladium(II) complexes, proving to be effective catalysts for C-C cross-coupling reactions under green chemistry conditions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018). This suggests that the target compound may also find utility in catalysis or as a precursor in the synthesis of complex materials.
Properties
IUPAC Name |
2-(2-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-7-3-5-9-17(15)19-13-20-23(29)27(11-12-28(20)25-19)14-21-24-22(26-30-21)18-10-6-4-8-16(18)2/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVBHBMKAPJMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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